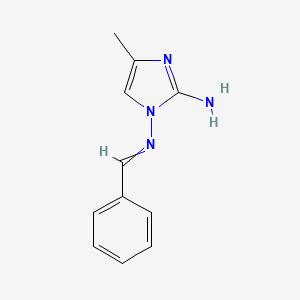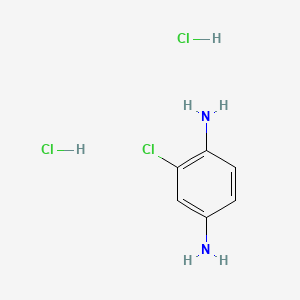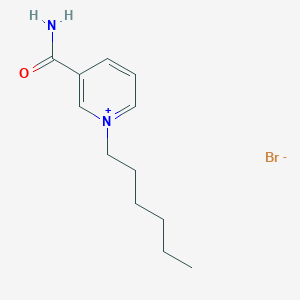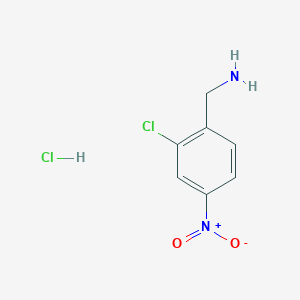![molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5](/img/structure/B1358569.png)
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is an organic compound with a complex structure that includes both amine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves multiple steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropanol.
Ether Formation: The first step involves the reaction of benzylamine with 3-chloropropanol under basic conditions to form 3-(benzylamino)propoxybenzene.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethylamino group.
Final Product: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or even to hydrocarbons under strong reducing conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Various substituted benzylamines and ethers.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating diverse chemical structures.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides flexibility to the molecule. These interactions can influence the compound’s binding to enzymes, receptors, or other biological macromolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propoxybenzene: Lacks the N-methylbenzylamine group, making it less versatile in certain reactions.
N,N-Dimethylbenzylamine:
3-(Dimethylamino)propylamine: Similar in structure but lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHICGCLWFLBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640316 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-03-5 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




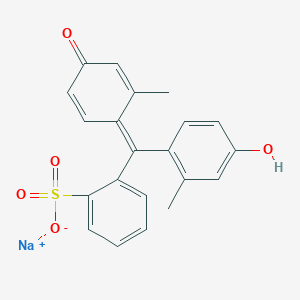



![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
